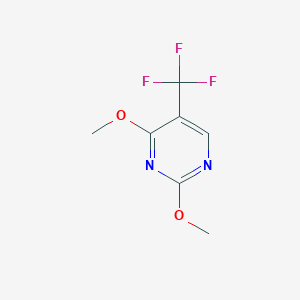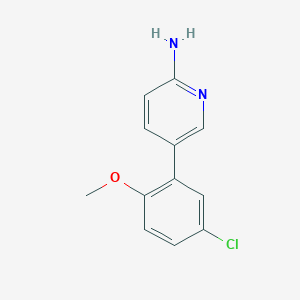
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine
説明
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C7H7F3N2O2 and its molecular weight is 208.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 208.04596196 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivatization
- Synthesis of 2,4-dimethoxy-5-(3-oxoalkynyl)pyrimidines and their potential as anticancer and antiviral agents is detailed by Kundu, Das, and Majumdar (1990) in "Synthesis" (Kundu, Das, & Majumdar, 1990).
- Grivsky et al. (1980) in "Journal of Medicinal Chemistry" describe the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its potency as a lipid-soluble inhibitor with antitumor activity (Grivsky et al., 1980).
Antimicrobial Activity
- Dişli, Mercan, and Yavuz (2013) in "Journal of Heterocyclic Chemistry" discuss the synthesis of new 4,6-dimethoxy pyrimidine derivatives with good antibacterial activity, comparable to standard antibiotics (Dişli, Mercan, & Yavuz, 2013).
Structural Characterization and Chemical Analysis
- Krištafor et al. (2009) in "Journal of Molecular Structure" focus on the structural characterization of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives, confirming their structures through various spectral analyses (Krištafor et al., 2009).
Antiviral Applications
- Fan et al. (2006) in "Journal of Medicinal Chemistry" investigate the anti-orthopoxvirus activity of 5-(dimethoxymethyl)-2'-deoxyuridine, a novel gem diether nucleoside, showing significant antiviral activity against both vaccinia and cowpox viruses (Fan et al., 2006).
Inhibitory and Enzymatic Properties
- Rosemeyer, Kretschmer, and Seela (1985) in "Helvetica Chimica Acta" discuss the synthesis of a compound from 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine, which acts as an active-site-directed, irreversibly acting inhibitor of xanthine oxidase (Rosemeyer, Kretschmer, & Seela, 1985).
Novel Synthesis Methods
- Cupps, Wise, and Townsend (1982) in "Tetrahedron Letters" describe a novel method for the synthesis of 6,7-unsubstituted pyrrolo[3,2-]pyrimidines, including the synthesis of 2,4-dimethoxypyrrolo[3,2- d ]pyrimidine (Cupps, Wise, & Townsend, 1982).
特性
IUPAC Name |
2,4-dimethoxy-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGOWFDGTNQUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B6329834.png)









